molecular formula C30H28N6S2 B344450 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole

6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole

Cat. No.: B344450
M. Wt: 536.7 g/mol
InChI Key: ZFIQCLJFCWRLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole is a complex organic molecule featuring a unique bicyclic structure This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole typically involves multi-step organic reactionsCommon reagents used in these steps include phenylhydrazine, dimethyl sulfate, and sulfur-containing compounds under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.

    Thiazole Derivatives: Another class of heterocyclic compounds with sulfur and nitrogen atoms, used in medicinal chemistry.

Uniqueness

6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C30H28N6S2

Molecular Weight

536.7 g/mol

IUPAC Name

8-[3-(4,6-dimethyl-2-phenyl-1λ4-thia-2,3,8-triazabicyclo[3.3.0]octa-1(5),3,6-trien-8-yl)phenyl]-4,6-dimethyl-2-phenyl-1λ4-thia-2,3,8-triazabicyclo[3.3.0]octa-1(5),3,6-triene

InChI

InChI=1S/C30H28N6S2/c1-21-19-33(37-29(21)23(3)31-35(37)25-12-7-5-8-13-25)27-16-11-17-28(18-27)34-20-22(2)30-24(4)32-36(38(30)34)26-14-9-6-10-15-26/h5-20H,1-4H3

InChI Key

ZFIQCLJFCWRLPO-UHFFFAOYSA-N

SMILES

CC1=CN(S2=C1C(=NN2C3=CC=CC=C3)C)C4=CC(=CC=C4)N5C=C(C6=S5N(N=C6C)C7=CC=CC=C7)C

Canonical SMILES

CC1=CN(S2=C1C(=NN2C3=CC=CC=C3)C)C4=CC(=CC=C4)N5C=C(C6=S5N(N=C6C)C7=CC=CC=C7)C

Origin of Product

United States

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